molecular formula C26H24Cl2N2O2 B14498895 3,4-Dichloro-5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one CAS No. 64232-31-1

3,4-Dichloro-5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one

Cat. No.: B14498895
CAS No.: 64232-31-1
M. Wt: 467.4 g/mol
InChI Key: AQQPHABMCVMIOP-UHFFFAOYSA-N
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Description

3,4-Dichloro-5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Derivatives: Starting with the synthesis of 1-ethyl-2-methyl-1H-indole through a Fischer indole synthesis.

    Chlorination: Introduction of chlorine atoms at the 3 and 4 positions of the furan ring.

    Coupling Reaction: Coupling the indole derivatives with the chlorinated furanone under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized furanones.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: In the synthesis of novel materials with unique properties.

    Biological Studies: As a tool for studying biological processes and interactions.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-5,5-bis(1-ethyl-1H-indol-3-yl)furan-2(5H)-one
  • 3,4-Dichloro-5,5-bis(1-methyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one

Uniqueness

The unique structural features of 3,4-Dichloro-5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one, such as the specific substitution pattern on the indole rings and the furanone core, contribute to its distinct chemical and biological properties.

Properties

CAS No.

64232-31-1

Molecular Formula

C26H24Cl2N2O2

Molecular Weight

467.4 g/mol

IUPAC Name

3,4-dichloro-5,5-bis(1-ethyl-2-methylindol-3-yl)furan-2-one

InChI

InChI=1S/C26H24Cl2N2O2/c1-5-29-15(3)21(17-11-7-9-13-19(17)29)26(24(28)23(27)25(31)32-26)22-16(4)30(6-2)20-14-10-8-12-18(20)22/h7-14H,5-6H2,1-4H3

InChI Key

AQQPHABMCVMIOP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=CC=CC=C21)C3(C(=C(C(=O)O3)Cl)Cl)C4=C(N(C5=CC=CC=C54)CC)C)C

Origin of Product

United States

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